beta-(5-Chlorbenzofur-2-yl)-propionsaeure
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(5-Chlorbenzofur-2-yl)-propionsaeure: is a compound belonging to the benzofuran family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(5-Chlorbenzofur-2-yl)-propionsaeure typically involves the construction of the benzofuran ring followed by the introduction of the chlorinated substituent. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of various benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: Beta-(5-Chlorbenzofur-2-yl)-propionsaeure can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-tumor agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which beta-(5-Chlorbenzofur-2-yl)-propionsaeure exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound may also interact with cellular enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Chlorobenzofuran: Shares the benzofuran core but lacks the propionic acid side chain.
5-Bromobenzofuran: Similar structure with a bromine substituent instead of chlorine.
2-Propionylbenzofuran: Contains a propionyl group but lacks the chlorinated substituent.
Uniqueness: Beta-(5-Chlorbenzofur-2-yl)-propionsaeure is unique due to the presence of both the chlorinated benzofuran core and the propionic acid side chain, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClO3 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(5-chloro-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9ClO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1,3,5-6H,2,4H2,(H,13,14) |
InChI Key |
HTWZYWGPVSPDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.